molecular formula C10H13NO B12982273 (S)-1-(3-(1-Aminoethyl)phenyl)ethanone

(S)-1-(3-(1-Aminoethyl)phenyl)ethanone

Cat. No.: B12982273
M. Wt: 163.22 g/mol
InChI Key: SGZDPFWWMLLGAS-ZETCQYMHSA-N
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Description

(S)-1-(3-(1-Aminoethyl)phenyl)ethanone is a chiral compound with a specific stereochemistry It is characterized by the presence of an aminoethyl group attached to a phenyl ring, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-(1-Aminoethyl)phenyl)ethanone typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.

    Functional Group Introduction: The aminoethyl group is introduced through a series of reactions, such as alkylation or reductive amination.

    Chiral Resolution: The chiral center is established using chiral catalysts or resolving agents to obtain the desired (S)-enantiomer.

    Final Product Formation: The final step involves the formation of the ethanone moiety through oxidation or other suitable reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-(1-Aminoethyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(S)-1-(3-(1-Aminoethyl)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (S)-1-(3-(1-Aminoethyl)phenyl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-(1-Aminoethyl)phenyl)ethanone: The enantiomer of the compound with different stereochemistry.

    1-(3-(1-Aminoethyl)phenyl)propanone: A similar compound with a propanone moiety instead of ethanone.

    1-(3-(1-Aminoethyl)phenyl)butanone: A compound with a butanone moiety.

Uniqueness

(S)-1-(3-(1-Aminoethyl)phenyl)ethanone is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its enantiomer or other similar compounds. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-[3-[(1S)-1-aminoethyl]phenyl]ethanone

InChI

InChI=1S/C10H13NO/c1-7(11)9-4-3-5-10(6-9)8(2)12/h3-7H,11H2,1-2H3/t7-/m0/s1

InChI Key

SGZDPFWWMLLGAS-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(=O)C)N

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C)N

Origin of Product

United States

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